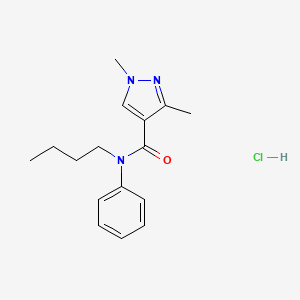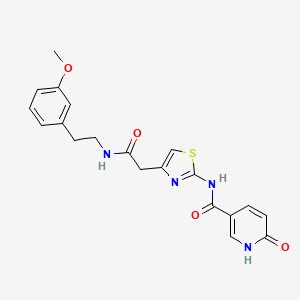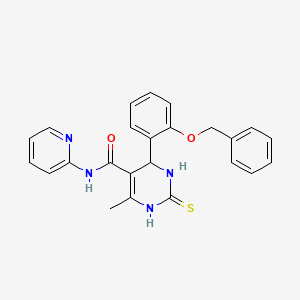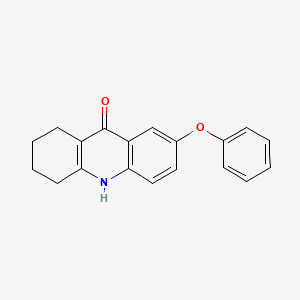
N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide hydrochloride” is a compound that belongs to the pyrazole family . Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The structure of pyrazoles is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They exhibit tautomerism, a phenomenon that may influence their reactivity .Aplicaciones Científicas De Investigación
Polarographic Behavior and Electrochemical Studies
- Polarographic Reduction Analysis : In a study focusing on the polarographic behavior of 1-phenyl-3-amino-4-arylazo-pyrazole-5-one and its derivatives, it was discovered that these compounds exhibit unique electrochemical properties in acidic and alkaline solutions, suggesting their potential in electrochemical sensors and analytical chemistry applications (Ravindranath et al., 1983).
Synthesis and Molecular Design
- Novel Synthesis Approaches : Research into the straightforward and regiospecific synthesis of pyrazole-5-carboxylates from unsymmetrical enaminodiketones showcases innovative synthetic routes, potentially enhancing the accessibility of pyrazole derivatives for research and development in various scientific fields (Rosa et al., 2008).
Biological and Pharmacological Applications
- Antimicrobial Activity : Some studies have focused on synthesizing and evaluating pyrazole derivatives for antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents. For instance, the synthesis and antimicrobial evaluation of pyrazole derivatives showed promising results against various bacterial and fungal strains, suggesting their utility in addressing resistant microbial infections (Sharshira & Hamada, 2012).
Material Science and Catalysis
- Catalytic Applications : The use of pyrazole derivatives in catalytic asymmetric [3+2] cycloaddition processes, as demonstrated in one study, reveals their potential role in the development of new catalytic systems for the synthesis of cyclopentenes, which are valuable intermediates in organic synthesis (Han et al., 2011).
Mecanismo De Acción
While the specific mechanism of action for “N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide hydrochloride” is not explicitly mentioned in the search results, pyrazoles are known to have a wide range of biological activities . For instance, some compounds have shown potent in vitro antipromastigote activity .
Direcciones Futuras
Pyrazoles have been gaining popularity since the early 1990s due to their wide range of applications . The goal of current research is to discuss the developments in synthetic techniques and biological activity related to pyrazole derivatives . This includes the design of novel pyrazoles, disclosure of innovative routes for synthesizing pyrazoles, examination of different potencies of pyrazoles, and seeking potential applications of pyrazoles .
Propiedades
IUPAC Name |
N-butyl-1,3-dimethyl-N-phenylpyrazole-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O.ClH/c1-4-5-11-19(14-9-7-6-8-10-14)16(20)15-12-18(3)17-13(15)2;/h6-10,12H,4-5,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIVCKNXXJKUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)C2=CN(N=C2C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[3-(trifluoromethyl)benzoyl]amino}-4-isoxazolecarboxylate](/img/structure/B2648842.png)


![DI-Tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B2648847.png)


![4-Chloro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2648852.png)
![3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]pyrrolidin-3-ol dihydrochloride](/img/structure/B2648853.png)

![2-[(4-Chlorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2648856.png)
![benzo[d]thiazol-2-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2648859.png)
![5-(4-chlorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2648862.png)
![3-(4-Bromophenyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2648863.png)